2,3-Dehydrosilybin

Descripción general

Descripción

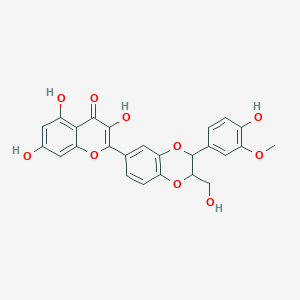

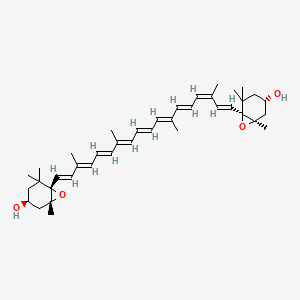

2,3-Dehydrosilybin is a flavonolignan derived from silybin, which is the major bioactive component of the extract from the seeds of the milk thistle (Silybum marianum). This compound is known for its potent antioxidant and anti-cancer properties, making it a subject of interest in various scientific fields .

Mecanismo De Acción

Target of Action

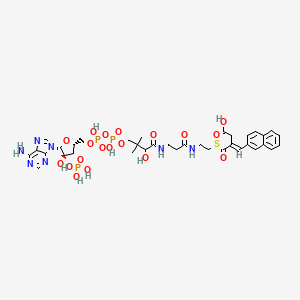

2,3-Dehydrosilybin (DHS) is a flavonolignan that primarily targets human hepatocytes . It also interacts with UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) . These enzymes play a crucial role in the metabolism of various xenobiotics and endogenous compounds.

Mode of Action

DHS interacts with its targets through a process known as biotransformation . During this process, DHS is converted into various derivatives, including hydroxyl derivatives, methylated hydroxyl derivatives, methyl derivatives, sulfates, and glucuronides . This interaction results in changes in the biochemical properties of DHS, enhancing its antioxidant activity .

Biochemical Pathways

The primary biochemical pathway affected by DHS involves the conjugation reactions mediated by UGTs and SULTs . These enzymes catalyze the glucuronidation and sulfation of DHS, respectively . The products of these conjugation reactions predominate over those of oxidative metabolism . This process enhances the antioxidant activity of DHS, making it stronger than its precursors .

Pharmacokinetics

The pharmacokinetics of DHS involve its absorption, distribution, metabolism, and excretion (ADME) . DHS is preferentially metabolized by conjugation reactions, with glucuronides being the most abundant metabolites . The solubility and bioavailability of DHS can be improved by formulating it into nanomicelles . This formulation results in a higher maximum concentration (Cmax), a shorter time to reach the maximum concentration (Tmax), a prolonged mean residence time (MRT), and an increased area under the curve (AUC0-∞) compared to the suspension .

Result of Action

The action of DHS results in its conversion into various derivatives, which have different biochemical properties . These derivatives exhibit antioxidant activity , which is much stronger than that of their precursors . This activity is associated with the scavenging of free radicals and the inhibition of lipid peroxidation .

Action Environment

The action, efficacy, and stability of DHS can be influenced by various environmental factors. For instance, the formulation of DHS into nanomicelles can improve its solubility and bioavailability, enhancing its pharmacological effects . Additionally, the presence of UGTs and SULTs in the human hepatocytes can influence the biotransformation of DHS .

Análisis Bioquímico

Biochemical Properties

2,3-Dehydrosilybin plays a crucial role in various biochemical reactions, primarily due to its strong antioxidant properties. It interacts with several enzymes and proteins, including UDP-glucuronosyltransferases and sulfotransferases. These enzymes catalyze the conjugation of this compound to form glucuronides and sulfates, which are more water-soluble and can be easily excreted from the body . Additionally, this compound exhibits a higher radical scavenging activity compared to silybin, making it effective in inhibiting lipid peroxidation and protecting cellular components from oxidative damage .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the proliferation of cancer cells, including breast, lung, liver, and colon cancer cells . This compound induces apoptosis in these cells by modulating cell signaling pathways, such as the activation of caspases and the downregulation of anti-apoptotic proteins. Furthermore, this compound influences gene expression by upregulating antioxidant response elements and downregulating pro-inflammatory genes . It also affects cellular metabolism by enhancing the activity of detoxifying enzymes and reducing the production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of this compound involves several pathways. It acts as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage to cellular components . Additionally, this compound binds to and inhibits the activity of enzymes involved in the production of reactive oxygen species, such as NADPH oxidase . This compound also modulates the expression of genes involved in antioxidant defense and inflammation, thereby exerting its protective effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that this compound maintains its antioxidant and anticancer activities over extended periods, although its efficacy may decrease slightly due to gradual degradation . In vitro and in vivo studies have demonstrated that this compound continues to exert protective effects on cellular function, even after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits potent antioxidant and anticancer activities without causing significant toxicity . At high doses, this compound can induce adverse effects, such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects plateau at higher doses, and further increases in dosage do not enhance the therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through conjugation reactions. It is metabolized by UDP-glucuronosyltransferases and sulfotransferases to form glucuronides and sulfates, which are more water-soluble and can be excreted from the body . These conjugation reactions help in detoxifying the compound and facilitating its elimination. Additionally, this compound can undergo oxidative metabolism to form hydroxylated and methylated derivatives .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to different cellular compartments . The compound can accumulate in specific tissues, such as the liver, where it exerts its hepatoprotective effects . The distribution of this compound is influenced by its solubility and the presence of transport proteins that mediate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial integrity . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3-Dehydrosilybin can be synthesized from silybin through an oxidation process. One common method involves dissolving silybin in methanol and heating it under reflux with sodium bicarbonate. The mixture is then cooled and poured into ice-cold water containing hydrochloric acid . Another method involves dissolving silymarin in pyridine and heating it under reflux, followed by removal of pyridine and residual solvents .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dehydrosilybin undergoes various chemical reactions, including oxidation, reduction, and substitution. It exhibits significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation .

Common Reagents and Conditions:

Oxidation: Commonly involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Can be achieved using reducing agents like sodium borohydride.

Substitution: Often involves nucleophilic or electrophilic reagents under controlled conditions.

Major Products: The major products formed from these reactions include hydroxyl derivatives, methylated derivatives, and conjugates such as glucuronides and sulfates .

Aplicaciones Científicas De Investigación

2,3-Dehydrosilybin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying antioxidant mechanisms and free radical scavenging.

Biology: Investigated for its role in cellular protection against oxidative stress.

Medicine: Explored for its potential in treating liver diseases, cancer, and other conditions due to its antioxidant and anti-cancer properties

Industry: Utilized in the development of pharmaceutical formulations and nutraceuticals.

Comparación Con Compuestos Similares

Silybin: The parent compound, known for its hepatoprotective and antioxidant properties.

2,3-Dehydrosilychristin: Another flavonolignan with similar antioxidant activity.

Silymarin: A mixture of flavonolignans, including silybin, isosilybin, silydianin, and silychristin

Uniqueness: 2,3-Dehydrosilybin is unique due to its significantly higher antioxidant and anti-cancer activity compared to silybin. Its enhanced activity is attributed to the presence of the 2,3 double bond, which plays a crucial role in its mechanism of action .

Propiedades

Número CAS |

25166-14-7 |

|---|---|

Fórmula molecular |

C25H20O10 |

Peso molecular |

480.4 g/mol |

Nombre IUPAC |

3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one |

InChI |

InChI=1S/C25H20O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,24,26-29,31H,10H2,1H3/t20-,24-/m1/s1 |

Clave InChI |

BVKQRAYKLBRNIK-HYBUGGRVSA-N |

SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |

SMILES isomérico |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |

SMILES canónico |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |

melting_point |

254-255°C |

Descripción física |

Solid |

Sinónimos |

2,3 Dehydrosilybin 2,3-dehydrosilybin Alepa forte Alepa-forte Ardeyhepan Cefasilymarin durasilymarin Hepa loges Hepa Merz Sil hepa-loges Hepa-Merz Sil HepaBesch Hepar Pasc Hepar-Pasc Heparsyx Heplant Lagosa legalon forte silibin silibinin Silibinin A Silibinin B silybin silybin A silybin B silybinin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2,3-Dehydrosilybin (DHSB) exhibits its effects through multiple mechanisms. One notable interaction is with DNA topoisomerase I, an enzyme that regulates DNA topology. DHSB acts as a potent inhibitor of topoisomerase I, particularly in more transformed and potentially cancerous cells. [, ] This inhibition can lead to enhanced cytotoxicity and apoptosis, especially when combined with tumor necrosis factor-alpha (TNF-α). []

ANone: The stability of DHSB under various conditions and its potential applications in specific materials are not extensively addressed in the provided research papers. The focus is primarily on its biological activity and potential therapeutic applications.

ANone: The provided research papers primarily focus on the biological activity of this compound as an antioxidant, anti-cancer agent, and enzyme inhibitor. There is no mention of catalytic properties or applications for this compound.

A: Yes, computational chemistry, specifically density functional theory (DFT) calculations, has been employed to investigate the antioxidant mechanism of DHSB. [, ] These studies have helped to elucidate the role of individual hydroxyl groups in free radical scavenging and to understand the electronic properties influencing its antioxidant capacity.

ANone: Structure-activity relationship (SAR) studies have revealed key structural features influencing the activity of this compound:

A: While the provided research mentions the potential for improved bioavailability through structural modifications [, , ], specific details on the stability of this compound in various formulations and strategies to enhance its solubility or bioavailability are limited.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-6-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1234194.png)

![N-[(4-tert-butylphenyl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B1234201.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1234208.png)

![tert-butyl N-[(E,1S,2S,4R)-4-[[(1S,2S)-1-(1H-benzimidazol-2-ylmethylcarbamoyl)-2-methyl-butyl]carbamoyl]-1-benzyl-2-hydroxy-7-phenyl-hept-6-enyl]carbamate](/img/structure/B1234212.png)

![(2S)-2-amino-2-[(4R,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B1234213.png)